2-[2-(2-Chloroethylsulfanyl)acetyl]oxyethyl 2-(2-chloroethylsulfanyl)acetate
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Overview
Description
2-[2-(2-Chloroethylsulfanyl)acetyl]oxyethyl 2-(2-chloroethylsulfanyl)acetate is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Chloroethylsulfanyl)acetyl]oxyethyl 2-(2-chloroethylsulfanyl)acetate typically involves the reaction of 2-chloroethanethiol with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine to facilitate the formation of the acetylated product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Chloroethylsulfanyl)acetyl]oxyethyl 2-(2-chloroethylsulfanyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the chloroethylsulfanyl groups to ethylsulfanyl groups.
Substitution: The chloroethyl groups can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like thiols, amines, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-[2-(2-Chloroethylsulfanyl)acetyl]oxyethyl 2-(2-chloroethylsulfanyl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-(2-Chloroethylsulfanyl)acetyl]oxyethyl 2-(2-chloroethylsulfanyl)acetate involves its interaction with molecular targets such as enzymes and receptors. The chloroethylsulfanyl groups can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction can trigger various cellular pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(2-Chloroethylsulfanyl)acetyl]oxyethyl acetate
- 2-[2-(2-Chloroethylsulfanyl)acetyl]oxyethyl 2-(ethylsulfanyl)acetate
- 2-[2-(2-Chloroethylsulfanyl)acetyl]oxyethyl 2-(2-chloroethylthio)acetate
Uniqueness
This structural feature distinguishes it from similar compounds and contributes to its specific chemical and biological properties .
Properties
CAS No. |
90943-90-1 |
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Molecular Formula |
C10H16Cl2O4S2 |
Molecular Weight |
335.3 g/mol |
IUPAC Name |
2-[2-(2-chloroethylsulfanyl)acetyl]oxyethyl 2-(2-chloroethylsulfanyl)acetate |
InChI |
InChI=1S/C10H16Cl2O4S2/c11-1-5-17-7-9(13)15-3-4-16-10(14)8-18-6-2-12/h1-8H2 |
InChI Key |
PXVSOPPHOCBIHT-UHFFFAOYSA-N |
Canonical SMILES |
C(COC(=O)CSCCCl)OC(=O)CSCCCl |
Origin of Product |
United States |
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